molecular formula C20H23ClN4O4S B2838193 Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate CAS No. 921469-70-7

Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate

Cat. No.: B2838193
CAS No.: 921469-70-7
M. Wt: 450.94
InChI Key: JAOJUBZNIPMDSR-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a ureido group, a thiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Ureido Group: The ureido group is introduced by reacting the thiazole derivative with 4-chlorophenyl isocyanate.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiazole derivative through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Ethyl 1-(2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 1-(2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    Ethyl 1-(2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)acetyl)piperidine-3-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl 1-[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4S/c1-2-29-18(27)13-4-3-9-25(11-13)17(26)10-16-12-30-20(23-16)24-19(28)22-15-7-5-14(21)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOJUBZNIPMDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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